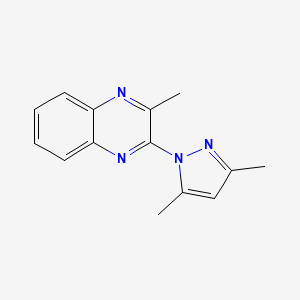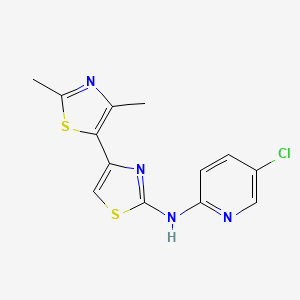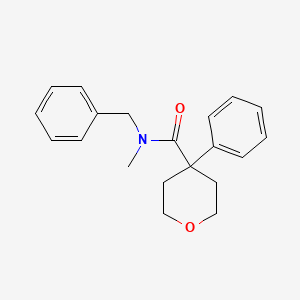
1-phenyl-4-(1-pyrrolidinylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-(1-pyrrolidinylacetyl)piperazine, commonly known as P4, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of P4 is complex and not fully understood. It is believed to act as a partial agonist at dopamine and serotonin receptors, and as an antagonist at norepinephrine receptors. This results in a complex pattern of effects on neurotransmitter signaling, which can vary depending on the specific receptor subtype and the concentration of P4.
Biochemical and Physiological Effects:
P4 has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which can lead to increased locomotor activity and reward-seeking behavior. It has also been shown to have anxiolytic and antidepressant effects, possibly through its effects on the serotonin system. However, the exact nature and extent of these effects can vary depending on the specific experimental conditions and the dose of P4 used.
実験室実験の利点と制限
P4 has several advantages as a research tool. It has a well-defined chemical structure, which allows for precise control over its synthesis and purification. It also has a relatively high affinity for neurotransmitter receptors, which makes it a valuable tool for studying these receptors. However, there are also several limitations to its use. P4 has been shown to have a relatively short half-life in vivo, which can make it difficult to study its long-term effects. It also has a relatively narrow therapeutic index, which means that it can be toxic at high doses.
将来の方向性
There are several future directions for research on P4. One area of interest is the development of new drugs that target dopamine, serotonin, and norepinephrine receptors. P4 can serve as a valuable tool for screening these drugs and investigating their mechanisms of action. Another area of interest is the study of the long-term effects of P4 on neurotransmitter signaling and behavior. This could involve the use of chronic administration protocols or the development of new analogs with longer half-lives. Finally, there is also interest in the use of P4 as a potential therapeutic agent for various neurological and psychiatric disorders, although further research is needed to determine its safety and efficacy in humans.
In conclusion, P4 is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has a well-defined synthesis method and has been shown to have affinity for various neurotransmitter receptors. However, its mechanism of action is complex and not fully understood, and there are several limitations to its use. Nevertheless, P4 remains a valuable tool for investigating the role of neurotransmitters in various physiological and pathological conditions, and there are several future directions for research on this compound.
合成法
The synthesis of P4 involves the reaction of 1-benzylpiperazine with pyrrolidine and acetic anhydride in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product can be determined using analytical methods such as NMR spectroscopy and HPLC.
科学的研究の応用
P4 has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. P4 has also been used to investigate the effects of drugs on these receptors, as well as to develop new drugs that target these receptors.
特性
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(14-17-8-4-5-9-17)19-12-10-18(11-13-19)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIQDFJZPDXRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807371 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-(pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5806887.png)
![4-(3-{[(2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazino)(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5806899.png)
![4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B5806900.png)
![3-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806905.png)





![1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5806955.png)
![2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5806964.png)